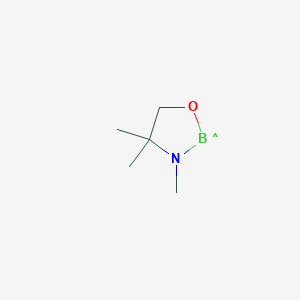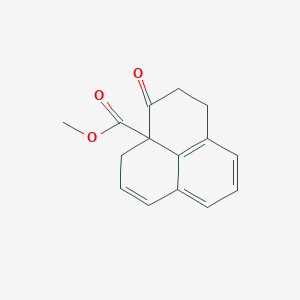
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is a chemical compound that belongs to the class of oxazaborolidines These compounds are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl typically involves the reaction of a boronic acid or boronate ester with an appropriate amine under controlled conditions. One common method includes the use of trimethylborate and a suitable amine, followed by cyclization to form the oxazaborolidine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of boron-containing compounds with different functional groups.
Scientific Research Applications
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral compounds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, which can influence the reactivity and selectivity of the compound in catalytic processes. The pathways involved often include the formation of transient intermediates that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
3,4,4-Trimethyl-1,3,2-oxazaborolidin-2-yl is unique due to its specific structure, which includes a boron atom within an oxazaborolidine ring. This structure imparts distinct reactivity and selectivity, making it particularly useful in asymmetric synthesis and catalysis. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various applications.
Properties
CAS No. |
648435-39-6 |
|---|---|
Molecular Formula |
C5H11BNO |
Molecular Weight |
111.96 g/mol |
InChI |
InChI=1S/C5H11BNO/c1-5(2)4-8-6-7(5)3/h4H2,1-3H3 |
InChI Key |
MIHQMSIDOWZGIK-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N(C(CO1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)





![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)

![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)

